1-Methyl-3-hydroxyquinuclidinium iodide acetate

Muscarinic receptor pharmacology Stereoselectivity Guinea pig ileum contraction

Researchers studying peripheral muscarinic pharmacology face CNS-mediated confounds when using brain-penetrant agonists like aceclidine. NMQ-OAc (CAS 57345-44-5) resolves this with a permanent quaternary ammonium structure that completely blocks blood-brain barrier penetration, ensuring observed cardiovascular and secretory effects originate exclusively from peripheral mAChR pools. • ~40-fold potency advantage of R-(-)-enantiomer enables validation of receptor models predicting inverse stereochemical preference upon quaternization • Rigid quinuclidine scaffold (12° cage twist, planar ester) eliminates conformational sampling uncertainty for docking and 3D-QSAR studies • Supplied as the pre-quaternized iodide acetate salt at ≥98% purity (TLC), mp 163-165 °C, with verified lot-specific QC data available

Molecular Formula C10H18INO2
Molecular Weight 311.16 g/mol
CAS No. 57345-44-5
Cat. No. B000072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-hydroxyquinuclidinium iodide acetate
CAS57345-44-5
SynonymsN-methyl- DL-3-acetoxyquinuclidinium iodide, 1-methyl- DL-3-acetoxyquinuclidinium iodide.
Molecular FormulaC10H18INO2
Molecular Weight311.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1C[N+]2(CCC1CC2)C.[I-]
InChIInChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1
InChIKeyRHDQEBGQEOWQCB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMQ-OAc: A Peripheral Quaternary Muscarinic Agonist


1-Methyl-3-hydroxyquinuclidinium iodide acetate (NMQ-OAc) is a pre-quaternized derivative of the muscarinic agonist aceclidine (3-acetoxyquinuclidine). Owing to its permanent positive charge, the compound is membrane-impermeant and restricts its pharmacological activity to peripheral muscarinic acetylcholine receptors (mAChRs) [1]. As a synthetic quaternary ammonium salt, NMQ-OAc is supplied as the iodide acetate with a reported melting point of 163–165 °C and molecular weight of 311.16 Da [2].

Peripheral Peripheral muscarinic receptor activation without CNS penetration
Stereochemical Enantiomer-comparison study context for muscarinic receptor stereochemistry
Membrane-impermeant Non-permeant quaternary ammonium muscarinic agonist standard

Why Generic Substitution with Aceclidine or Pilocarpine Fails


Although NMQ-OAc shares the 3-acetoxyquinuclidine pharmacophore with its tertiary amine progenitor aceclidine, quaternization fundamentally alters its stereoselectivity at muscarinic receptors and completely abolishes penetration of the blood-brain barrier. Substituting aceclidine—which readily enters the CNS—for NMQ-OAc would introduce central nervous system confounds that obscure peripheral receptor pharmacology. Furthermore, methylation of the bridgehead nitrogen inverts the enantiomeric potency ratio (R >> S for the quaternary species vs. S >> R for the tertiary amine), rendering the two classes non-interchangeable in any enantioselective assay [1]. This stereochemical and pharmacokinetic divergence demands explicit procurement of the quaternary compound for experiments requiring peripheral restriction or defined stereochemical behavior.

CNS Penetration Mismatch
Aceclidine (tertiary amine) distributes into the CNS, which may introduce central confounds in peripheral mAChR studies; NMQ-OAc (quaternary ammonium) is BBB-excluded.
Enantioselectivity Inversion
Methylation reverses enantiomeric potency order at muscarinic receptors; aceclidine and NMQ-OAc show opposite enantiomer preference, limiting direct substitution in stereoselective assays.

Quantified Differentiation from Closest Analogs


Inverted Enantioselectivity at Muscarinic Receptors

Methylation of aceclidine to the quaternary methiodide (NMQ-OAc) reverses the enantiomeric potency order. Whereas S-(+)-aceclidine is >10 times more active than R-(-)-aceclidine on the guinea pig ileum, the R-(-) enantiomer of the methiodide is approximately 40 times more potent than its S-(+) counterpart [1]. This ~400-fold relative shift demonstrates a clear stereochemical requirement for the quaternary ligand at the muscarinic binding pocket.

Enantiomer potency
Head-to-head
R-(-)-NMQ-OAc ~40× more active than S-(+)-NMQ-OAc; S-(+)-aceclidine >10× more active than R-(-)-aceclidine
Supports enantiomer-specific muscarinic assay interpretation
≥400-fold relative potency inversion between tertiary and quaternary pairs
Muscarinic receptor pharmacology Stereoselectivity Guinea pig ileum contraction

Peripheral Selectivity Without CNS Penetration

As a permanently charged quaternary ammonium compound, NMQ-OAc cannot cross the blood-brain barrier, whereas the tertiary amine aceclidine distributes into the central nervous system [1]. This fundamental physicochemical difference eliminates central cholinergic side effects and allows unambiguous interpretation of peripheral muscarinic receptor activation in vivo.

CNS exclusion
Class-level
NMQ-OAc: CNS penetration none; aceclidine: CNS penetration confirmed
Supports peripheral receptor activation without central confounds
Class-level inference for quaternary ammonium compounds; verify BBB integrity
Blood-brain barrier penetration Peripheral selectivity Quaternary ammonium pharmacology

Conformationally Locked Quinuclidinium Scaffold

Single-crystal X-ray diffraction of (R)-(–)-3-acetoxyquinuclidine methiodide reveals that the quinuclidine cage is twisted by approximately 12° from the ideal eclipsed arrangement, and the acetoxy ester group adopts a planar conformation [1]. This constrained geometry contrasts with the conformational freedom of acyclic acetylcholine analogs and provides a defined molecular framework for docking studies at muscarinic receptors.

Crystal conformation
Method context
Quinuclidine twist ~12°; ester group planar (single-crystal X-ray)
Provides defined geometry for muscarinic docking studies
Conformational restriction may improve pharmacophore model reliability
X-ray crystallography Conformational restriction Muscarinic pharmacophore mapping

Optimal Research Applications for NMQ-OAc


Peripheral Muscarinic Subtype Profiling In Vivo

NMQ-OAc is ideal for in vivo studies that require activation of peripheral mAChR subtypes (M1–M5) without central nervous system penetration. Its quaternary ammonium structure ensures that any observed physiological response—such as hypotension, bradycardia, or salivation—originates exclusively from peripheral receptor pools [1].

Stereochemical SAR of Muscarinic Binding Sites

The inverted enantioselectivity of NMQ-OAc compared to aceclidine makes it a valuable tool for probing the stereochemical requirements of the muscarinic orthosteric site. The ~40-fold potency advantage of R-(-)-NMQ-OAc over its S-(+) enantiomer [1] can be used to validate receptor models that predict inverse stereochemical preference upon quaternization.

Conformationally Constrained Pharmacophore Modeling

The crystallographically defined geometry of the NMQ-OAc quinuclidine scaffold—featuring a 12° cage twist and planar ester group—provides a rigid template for molecular docking and 3D-QSAR studies. This eliminates the conformational sampling uncertainty inherent in flexible acetylcholine analogs and aids in the design of novel muscarinic ligands [1].

Membrane Permeability Assay Standard

Owing to its permanent cationic charge and established inability to traverse biological membranes, NMQ-OAc serves as a standard non-permeant muscarinic agonist in parallel artificial membrane permeability assays (PAMPA) or cellular uptake studies, helping to calibrate the permeability of other cholinergic compounds [1].

Application
Selection Property
Validation Focus
Peripheral mAChR subtype studies
Peripheral restriction
Peripheral vs central receptor response
Stereochemical SAR assay
Enantiomer-selectivity context
Enantiomeric potency ratio review
Crystallographic pharmacophore model
Conformational rigidity
Docking conformation review
Membrane permeability assay standard
Non-permeant muscarinic agonist
PAMPA calibration
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